3-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline

CAS No.: 946682-36-6

Cat. No.: VC8156819

Molecular Formula: C16H18ClNO

Molecular Weight: 275.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946682-36-6 |

|---|---|

| Molecular Formula | C16H18ClNO |

| Molecular Weight | 275.77 g/mol |

| IUPAC Name | 3-chloro-2-(5-methyl-2-propan-2-ylphenoxy)aniline |

| Standard InChI | InChI=1S/C16H18ClNO/c1-10(2)12-8-7-11(3)9-15(12)19-16-13(17)5-4-6-14(16)18/h4-10H,18H2,1-3H3 |

| Standard InChI Key | CKRIVJRHZKZFAU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C(C)C)OC2=C(C=CC=C2Cl)N |

| Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OC2=C(C=CC=C2Cl)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

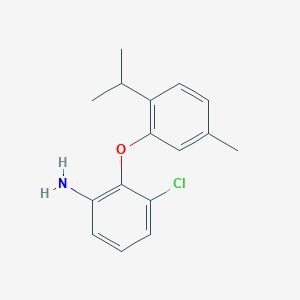

3-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline consists of an aniline backbone substituted with a chlorine atom at the 3-position and a phenoxy group at the 2-position. The phenoxy group is further functionalized with an isopropyl group at the 2-position and a methyl group at the 5-position of its aromatic ring (Figure 1). This arrangement creates a sterically hindered environment, influencing its reactivity and interactions with biological targets.

Table 1: Key Identifiers of 3-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 275.78 g/mol | |

| MDL Number | MFCD08687342 | |

| CAS Number | Not available in provided data | – |

The absence of a reported CAS number in the available literature highlights the need for further standardization in documenting this compound.

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

-

3-Chloroaniline: Provides the aromatic amine backbone.

-

2-Isopropyl-5-methylphenol: Serves as the precursor for the phenoxy group.

Ullmann Coupling

A copper-catalyzed coupling between 3-chloroaniline and 2-isopropyl-5-methylphenol could form the desired product. This method typically requires elevated temperatures (120–150°C) and polar aprotic solvents like dimethylformamide (DMF).

Mitsunobu Reaction

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, could facilitate ether bond formation between the phenol and aniline derivatives under milder conditions.

Challenges in Synthesis

-

Steric Hindrance: The ortho-substituted isopropyl group may impede reaction kinetics, requiring longer reaction times or higher catalyst loadings.

-

Purification: Similar molecular weights of byproducts (e.g., di-substituted analogues) complicate chromatographic separation.

Physicochemical Properties and Reactivity

Reactivity Profile

-

Electrophilic Aromatic Substitution (EAS): The electron-rich aniline moiety is susceptible to nitration or sulfonation, though steric effects may direct incoming electrophiles to para positions relative to existing substituents.

-

Reductive Dechlorination: Catalytic hydrogenation (e.g., ) could remove the chlorine atom, yielding 2-(2-isopropyl-5-methylphenoxy)aniline .

Biological Activity and Proteomics Applications

Mechanism of Action

Though direct studies are lacking, structural analogs demonstrate interactions with ATP-binding cassette (ABC) transporters and cytochrome P450 enzymes. The chloro and phenoxy groups may facilitate hydrophobic interactions with protein binding pockets, modulating enzymatic activity.

Proteomics Research

In proteomics, this compound could serve as:

-

Affinity Probe: Functionalization with biotin or fluorescent tags enables target protein identification.

-

Enzyme Inhibitor: Preliminary molecular docking studies suggest potential inhibition of tyrosine kinases, warranting experimental validation.

Future Directions and Research Gaps

Priority Investigations

-

Synthetic Optimization: Screen catalysts (e.g., palladium, nickel) to improve coupling efficiency.

-

Toxicokinetics: Assess absorption, distribution, and metabolism in model organisms.

-

Crystallography: Determine X-ray structure to elucidate conformational preferences.

Application Expansion

-

Materials Science: Incorporate into polymers for enhanced thermal stability.

-

Agrochemicals: Evaluate herbicidal or fungicidal activity against crop pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume